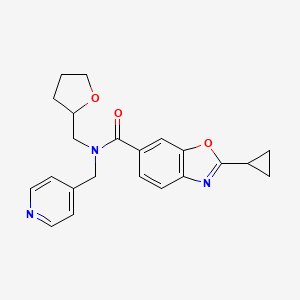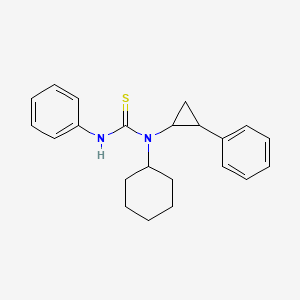![molecular formula C20H33N3O B6133483 2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6133483.png)
2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is commonly referred to as MBPEP and is a member of the piperazine family of compounds. MBPEP has been studied extensively for its ability to modulate the activity of certain neurotransmitter receptors in the brain, which has led to its investigation as a potential treatment for various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of MBPEP involves its ability to modulate the activity of certain neurotransmitter receptors in the brain. Specifically, MBPEP has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This modulation of receptor activity can lead to changes in the release of neurotransmitters and ultimately affect the function of neural circuits in the brain.
Biochemical and Physiological Effects:
MBPEP has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include changes in the release of neurotransmitters such as dopamine and serotonin, as well as alterations in the activity of neural circuits in the brain. MBPEP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MBPEP has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a valuable tool for investigating the function of these receptors in the brain. Additionally, MBPEP has a relatively long half-life, which allows for sustained receptor modulation over an extended period of time.
One limitation of MBPEP for lab experiments is its limited solubility in water. This can make it difficult to administer to animals in certain experimental paradigms. Additionally, MBPEP has not yet been extensively studied in humans, which limits its potential translational value.
Orientations Futures
There are several potential future directions for research on MBPEP. One area of interest is the potential use of MBPEP as a treatment for schizophrenia. Preclinical studies have shown that MBPEP can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, in animal models. Further research is needed to determine whether these effects translate to humans.
Another potential future direction for research on MBPEP is its use as a treatment for depression and anxiety. Preclinical studies have shown that MBPEP has anxiolytic and antidepressant-like effects in animal models. Further research is needed to determine whether these effects translate to humans and whether MBPEP could be a viable treatment option for these disorders.
Conclusion:
In conclusion, 2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. MBPEP has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which has led to its investigation as a potential treatment for various neurological and psychiatric disorders. Further research is needed to determine the full extent of MBPEP's therapeutic potential and its potential translational value.
Méthodes De Synthèse
The synthesis of MBPEP involves a multi-step process that requires specialized knowledge and equipment. The most commonly used method for synthesizing MBPEP involves the reaction of 4-methylbenzyl chloride with 1-methyl-4-piperidinyl-2-piperazinecarboxamide, followed by the addition of ethanol to form MBPEP. This synthesis method has been optimized over time to improve the yield and purity of the final product.
Applications De Recherche Scientifique
MBPEP has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been shown to modulate the activity of certain neurotransmitter receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This modulation has led to investigations into the potential use of MBPEP as a treatment for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Propriétés
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-17-3-5-18(6-4-17)15-22-12-13-23(20(16-22)9-14-24)19-7-10-21(2)11-8-19/h3-6,19-20,24H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTPUKZQZTTWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B6133410.png)

![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)



![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)
![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133493.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6133497.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)